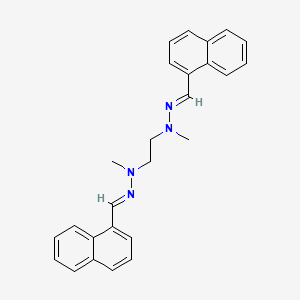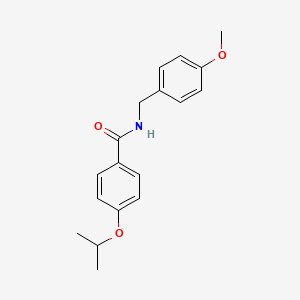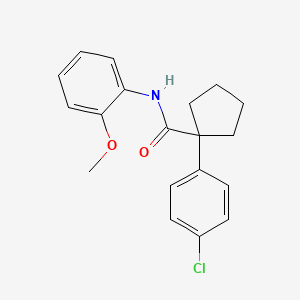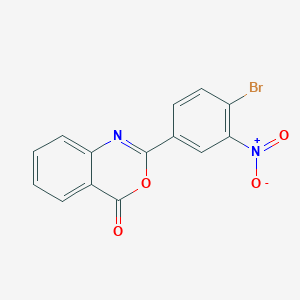
1-naphthaldehyde 1,2-ethanediyl(methylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound that has been widely studied due to its potential applications in scientific research. It is a hydrazone derivative of 1-naphthaldehyde and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. It has also been shown to have antimicrobial activity against a range of bacteria and fungi. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) in lab experiments is its versatility. It can be used as a ligand in metal-ion coordination chemistry, a fluorescent probe for the detection of metal ions, and a reagent in the synthesis of other organic compounds. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 1-naphthaldehyde 1,2-ethanediyl(methylhydrazone). One area of interest is its potential as an anticancer agent. Further studies could investigate its efficacy in vivo and explore its mechanism of action. Another area of interest is its neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. Additionally, further research could investigate its potential as an antimicrobial agent and its use in metal-ion coordination chemistry.
Synthesis Methods
There are multiple methods for synthesizing 1-naphthaldehyde 1,2-ethanediyl(methylhydrazone). The most common method involves the reaction of 1-naphthaldehyde with ethylenediamine in the presence of methanol. The resulting product is then treated with hydrazine hydrate to obtain the final product. Other methods include the reaction of 1-naphthaldehyde with ethylenediamine and methylhydrazine, and the reaction of 1-naphthaldehyde with 1,2-diaminoethane and methylhydrazine.
Scientific Research Applications
1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) has been extensively studied for its potential applications in scientific research. It has been used as a ligand in metal-ion coordination chemistry, as well as a fluorescent probe for the detection of metal ions. It has also been used as a reagent in the synthesis of other organic compounds.
properties
IUPAC Name |
N,N'-dimethyl-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-29(27-19-23-13-7-11-21-9-3-5-15-25(21)23)17-18-30(2)28-20-24-14-8-12-22-10-4-6-16-26(22)24/h3-16,19-20H,17-18H2,1-2H3/b27-19+,28-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOGKVBQVODDT-MKYUKRCKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=CC=CC2=CC=CC=C21)N=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=CC=CC2=CC=CC=C12)CCN(/N=C/C3=CC=CC4=CC=CC=C34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethyl-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)








![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)

